Scientific Field: Organic Chemistry
Summary of the Application: The synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans.
Methods of Application: This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials.
Results or Outcomes: Mechanistic studies suggested that the reactions undergo a cyclopropanation/rearrangement sequence.
Scientific Field: Nanotechnology
Summary of the Application: Functionalized silica nanoparticles (SiO 2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics.
Methods of Application: The fabrication of functionalized silica nanoparticles involves various surface modification steps to enhance the properties of the silica surface.
Summary of the Application: The synthesis of 3,5-disubstituted isoxazoles using Cu/graphene/clay nanohybrid as a new heterogeneous nano catalyst.
Methods of Application: This protocol involves the ‘click’ cycloaddition of structurally diverse alkynes with in situ generated nitrile oxides catalysed by Cu/aminoclay/reduced graphene oxide nanohybrid.
Results or Outcomes: The Cu/AC/r-GO nanohybrid is a low cost, non-hygroscopic, chemically and thermally stable catalyst that can be reused for many consecutive reaction runs without significant loss in its reactivity.
Scientific Field: Medical Science
Summary of the Application: 3,5-Diiodotyrosine has been identified as a potential treatment for cancer.
Results or Outcomes: In studies, 3,5-Diiodotyrosine has been shown to prolong survival in 4-NQO-induced spontaneous ESCC and AOM/DSS-induced spontaneous colon cancer mouse models.
3,5-Diiodoaniline is an organic compound with the molecular formula C₆H₅I₂N. It consists of an aniline structure where two iodine atoms are substituted at the 3 and 5 positions of the benzene ring. This compound is notable for its unique properties imparted by the iodine substituents, which enhance its reactivity and biological activity. The compound appears as a solid and is primarily used in chemical synthesis and research applications.
Several methods exist for synthesizing 3,5-diiodoaniline:
3,5-Diiodoaniline finds applications in various fields:
3,5-Diiodoaniline shares structural similarities with several other halogenated anilines and compounds containing iodine substitutions. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Diiodoaniline | C₆H₄I₂N | Iodine substitutions at different positions (2 and 4) |
3-Iodoaniline | C₆H₈IN | Contains only one iodine atom at position 3 |
3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | A diiodotyrosine derivative with additional hydroxyl group |
2,6-Diiodoaniline | C₆H₄I₂N | Iodine substitutions at positions 2 and 6 |
The uniqueness of 3,5-diiodoaniline lies in its specific pattern of iodine substitution which influences both its chemical reactivity and biological activity. The positioning of iodine atoms at the 3 and 5 positions allows for distinct electrophilic substitution patterns compared to other diiodo derivatives. Furthermore, its potential role in thyroid hormone metabolism distinguishes it from simpler halogenated anilines.
Irritant